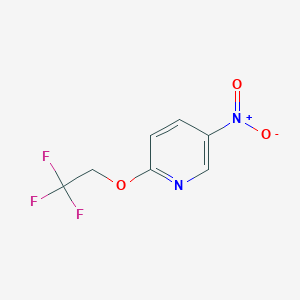
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine
概要
説明
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine: is an organic compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a nitro group at the 5-position and a trifluoroethoxy group at the 2-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-5-nitropyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine can undergo reduction reactions to form the corresponding amine derivative.
Common Reagents and Conditions:
Reduction: Common reducing agents include in the presence of a or .
Substitution: Nucleophilic substitution reactions may involve reagents such as or under anhydrous conditions.
Major Products:
Reduction: The major product of the reduction reaction is .
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
科学的研究の応用
Chemistry:
5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the trifluoroethoxy group can engage in nucleophilic substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, making it versatile in both chemical and biological contexts .
類似化合物との比較
- 5-Nitro-2-methoxypyridine
- 5-Nitro-2-ethoxypyridine
- 5-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Comparison:
Compared to similar compounds, 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications .
特性
IUPAC Name |
5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-15-6-2-1-5(3-11-6)12(13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFPOGCBCXTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














